

# Spectroscopic Analysis of 3-Bromo-4-formylbenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-formylbenzonitrile** ( $C_8H_4BrNO$ ), a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **3-Bromo-4-formylbenzonitrile**. This data is crucial for the structural elucidation and purity assessment of the compound.

### Table 1: $^1H$ NMR Spectroscopic Data (Predicted)

- Solvent:  $CDCl_3$
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~10.2	s	-	1H	H-C=O (Aldehyde)
~8.1	d	~1.5	1H	H-2
~7.9	dd	~8.0, ~1.5	1H	H-6
~7.8	d	~8.0	1H	H-5

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-formylbenzonitrile and other substituted benzaldehydes.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~190	C=O (Aldehyde)
~138	C-4
~137	C-6
~134	C-2
~130	C-5
~125	C-3 (C-Br)
~117	C≡N (Nitrile)
~114	C-1

Note: Predicted values are based on analogous substituted benzonitriles and benzaldehydes.

**Table 3: IR Spectroscopic Data (Predicted)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~2230	Strong	C≡N Stretch (Nitrile)
~1700	Strong	C=O Stretch (Aldehyde)
~1600, ~1475	Medium-Strong	Aromatic C=C Stretch
~1200-1000	Medium	In-plane C-H Bending
~900-675	Strong	Out-of-plane C-H Bending
~700-500	Medium-Strong	C-Br Stretch

**Table 4: Mass Spectrometry Data (Predicted)**

- Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
211/209	High	[M] <sup>+</sup> (Molecular ion peak, showing bromine isotope pattern)
210/208	Moderate	[M-H] <sup>+</sup>
182/180	Moderate	[M-CHO] <sup>+</sup>
129	Low	[M-Br] <sup>+</sup>
102	Moderate	[C <sub>7</sub> H <sub>4</sub> N] <sup>+</sup>

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The monoisotopic mass of **3-Bromo-4-formylbenzonitrile** is 208.94763 Da.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Bromo-4-formylbenzonitrile** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using proton decoupling.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a pulse angle of 45 degrees.
  - Set the relaxation delay to 2-5 seconds.

- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **3-Bromo-4-formylbenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the powder into a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

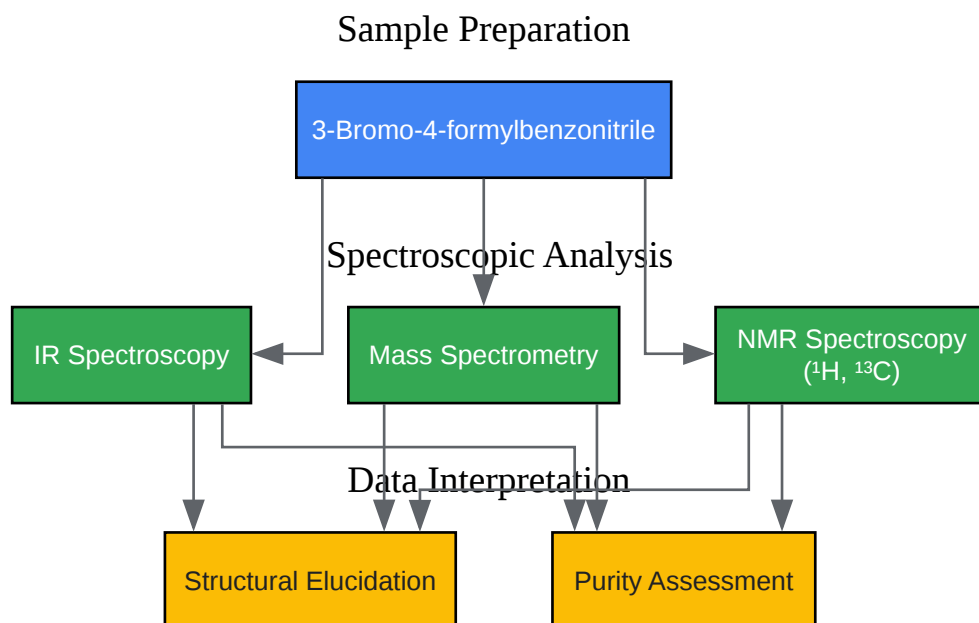
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method is known to produce characteristic fragmentation patterns that aid in structural elucidation.<sup>[2]</sup>
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from  $m/z$  40 to 300.
- Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2  $m/z$  units). Analyze the major fragment ions to deduce the structure of the molecule.

## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of **3-Bromo-4-formylbenzonitrile** relevant to its spectroscopic signatures.



### Expected Spectroscopic Signals

3-Bromo-4-formylbenzonitrile

Bromo (-Br)  
MS: M/M+2 isotope pattern

Aromatic Ring  
 $^1\text{H}$ : ~7.8-8.1 ppm  
 $^{13}\text{C}$ : ~114-138 ppm  
IR: ~1600, 1475  $\text{cm}^{-1}$  (C=C)

Nitrile ( $-\text{C}\equiv\text{N}$ )  
 $^{13}\text{C}$ : ~117 ppm  
IR: ~2230  $\text{cm}^{-1}$

Aldehyde ( $-\text{CHO}$ )  
 $^1\text{H}$ : ~10.2 ppm (s)  
 $^{13}\text{C}$ : ~190 ppm  
IR: ~1700  $\text{cm}^{-1}$  (C=O), ~2850, 2750  $\text{cm}^{-1}$  (C-H)

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## References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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